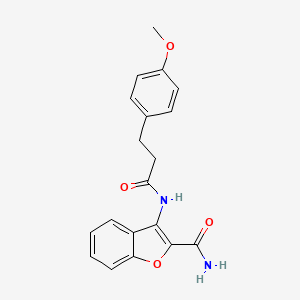

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family This compound is known for its unique structural features, which include a benzofuran ring and a methoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The methoxyphenyl group is then introduced through a series of substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Applications De Recherche Scientifique

The applications of 3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide are related to its role as a chemical scaffold in the development of novel compounds with antioxidant and anticancer activities, as well as its potential use in antitubercular agents .

Antioxidant and Anticancer Activity:

- A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including furan moieties, were synthesized and confirmed via IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry data .

- The antioxidant activity of the synthesized compounds was screened using the DPPH radical scavenging method . DPPH assay is an accurate, easy, and economic method to evaluate radical scavenging activity of antioxidants .

- Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .

Antitubercular Activity:

- This compound is a benzofuran derivative that can be used as a starting point for identifying novel chemical entities against M. tuberculosis .

- Further lead optimization on the benzofuran core, toward identification of a preclinical candidate, highlighted an off-target human ether-à-go-go-related gene (hERG) liability that could not be eliminated . This liability ultimately resulted in the termination of the development of the benzofuran series, due to concerns over potential cardiotoxicity .

- Optimization of the benzofuran series had been pursued as a structure-based drug discovery program, as both an in vitro Pks13 TE enzyme assay and a crystal structure were available .

- Since the benzofuran series was terminated because of a liability associated with its pharmacophore, a lipophilic basic amine, it was decided to pursue an in vitro screening program to identify novel chemical starting points against Pks13, devoid of this cardiotoxicity flag .

Mécanisme D'action

The mechanism of action of 3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide varies depending on its application. For instance, as a fluorescent probe, it binds selectively to Fe³⁺ ions, resulting in a “turn-on” fluorescence enhancement . This interaction is facilitated by the coordination of the Fe³⁺ ion with the oxygen and nitrogen atoms in the compound, leading to a change in the electronic structure and fluorescence properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide: Similar structure but with a sulfonyl group instead of a carboxamide group.

N-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide: Similar structure with an ethoxyphenyl group.

Uniqueness

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a fluorescent probe for Fe³⁺ ions sets it apart from other similar compounds .

Activité Biologique

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzofuran backbone with a propanamido group and a para-methoxyphenyl substituent. Its molecular formula is C18H20N2O3, indicating the presence of functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance:

- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including those with mutated p53 genes. It affects cellular pathways related to apoptosis and cell cycle regulation.

- Case Study : In vitro assays demonstrated that treatment with the compound resulted in a significant decrease in cell viability in human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values were recorded at 48.22 μM for U-87 cells and 38.15 μM for MDA-MB-231 cells after 48 hours of treatment .

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have also been investigated:

- Research Findings : Studies indicate that the compound exhibits activity against various bacterial strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

- Mechanism : The antibacterial effect is believed to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases:

- Evaluation : The antioxidant activity of this compound was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibited a significant capacity to scavenge free radicals, outperforming standard antioxidants like ascorbic acid .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with other similar benzofuran derivatives is provided in Table 1.

| Compound Name | Anticancer Activity (IC50) | Antibacterial Activity | Antioxidant Activity |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-benzofuran | 48.22 μM (U-87) | Effective against E. coli | High |

| Benzofuran Derivative A | 30 μM (MDA-MB-231) | Moderate against S. aureus | Moderate |

| Benzofuran Derivative B | 60 μM (HepG2) | Ineffective | Low |

Propriétés

IUPAC Name |

3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-13-9-6-12(7-10-13)8-11-16(22)21-17-14-4-2-3-5-15(14)25-18(17)19(20)23/h2-7,9-10H,8,11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZOMBQXDZOSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.